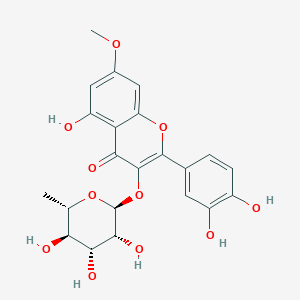
Rhamnetin 3-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhamnetin 3-rhamnoside is a natural product found in Sageretia thea, Chiococca alba, and Loranthus europaeus with data available.
科学的研究の応用
Anti-Inflammatory Effects
Rhamnetin 3-rhamnoside has demonstrated significant anti-inflammatory properties in various studies.
- Mechanism of Action : Research indicates that this compound can downregulate pro-inflammatory cytokines such as IL-1β and IL-6. It achieves this by inhibiting the NF-κB signaling pathway and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced macrophage models .
- Case Study : In a study using RAW264.7 cells, this compound was shown to inhibit the activation of TNF-associated factor 6 and reduce NF-κB p65 nuclear translocation, suggesting its potential as an anti-inflammatory agent in treating inflammatory diseases .
Antioxidant Properties
The antioxidant capabilities of this compound are notable, contributing to its therapeutic potential.
- Radical Scavenging Activity : The compound exhibits strong radical scavenging effects against various free radicals, including DPPH and ABTS radicals. This activity is crucial in preventing oxidative stress-related damage, which is implicated in numerous chronic diseases .
- In Vivo Studies : In animal models, this compound has been shown to protect against oxidative damage induced by infections, demonstrating its utility in enhancing cellular defense mechanisms against oxidative stress .
Hepatoprotective Effects
Research has highlighted the hepatoprotective properties of this compound.
- Liver Injury Models : In both in vivo and in vitro studies, this compound has been effective in mitigating acute liver injury. It reduces liver enzyme levels and inflammation markers, indicating its potential for treating liver diseases .
- Mechanistic Insights : The protective effects are attributed to its ability to modulate oxidative stress and inflammatory responses within hepatic tissues .
Potential Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties.
- Inhibition of Pathogens : Preliminary findings indicate that it may inhibit the growth of certain pathogenic bacteria and fungi, although further research is required to fully elucidate these effects .
Applications in Cancer Research
This compound's role in cancer research is an area of growing interest.
- Anti-Cancer Mechanisms : Studies have suggested that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .
Data Summary Table
| Application Area | Observed Effects | Key Findings |
|---|---|---|
| Anti-Inflammatory | Downregulation of IL-1β, IL-6 | Inhibition of NF-κB pathway; reduced iNOS, COX-2 |
| Antioxidant | Radical scavenging | Effective against DPPH and ABTS radicals |
| Hepatoprotective | Mitigation of liver injury | Reduced liver enzymes; modulated inflammation |
| Antimicrobial | Inhibition of certain pathogens | Preliminary evidence; requires further validation |
| Cancer Research | Induction of apoptosis; inhibition of tumor growth | Modulation of cell cycle regulators |
特性
CAS番号 |
20188-83-4 |
|---|---|
分子式 |
C22H22O11 |
分子量 |
462.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(25)6-10(30-2)7-14(15)32-20(21)9-3-4-11(23)12(24)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChIキー |
LOMXQCXSNSCLNP-UFGFRKJLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Key on ui other cas no. |
20188-83-4 |
同義語 |
7-O-Methoxyquercetrin; 7-O-Methylquercetin 3-O-rhamnoside; Rhamnitrin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















